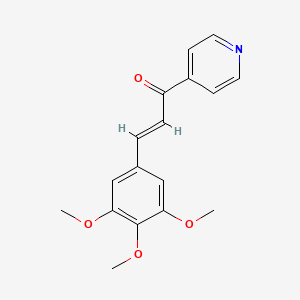

CYP1A1 inhibitor 8a

描述

Structure

3D Structure

属性

分子式 |

C17H17NO4 |

|---|---|

分子量 |

299.32 g/mol |

IUPAC 名称 |

(E)-1-pyridin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C17H17NO4/c1-20-15-10-12(11-16(21-2)17(15)22-3)4-5-14(19)13-6-8-18-9-7-13/h4-11H,1-3H3/b5-4+ |

InChI 键 |

LTMMHRRDZVGAIL-SNAWJCMRSA-N |

手性 SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=NC=C2 |

规范 SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=NC=C2 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CYP1A1 inhibitor 8a; |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of CYP1A1 Inhibitor 8a

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity

Compound Name: (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one Internal Reference: 8a CAS Number: 159429-58-0 Molecular Formula: C17H17NO4 Molecular Weight: 299.32 g/mol

Executive Summary

Compound 8a, a heterocyclic chalcone, has been identified as a potent and selective inhibitor of Cytochrome P450 1A1 (CYP1A1), a key enzyme in the metabolic activation of procarcinogens. The primary mechanism of action for 8a involves direct inhibition of CYP1A1 enzymatic activity. Additionally, evidence suggests a secondary mechanism involving the antagonism of the Aryl Hydrocarbon Receptor (AhR), a transcription factor that regulates CYP1A1 expression. This dual action makes compound 8a a promising candidate for further investigation in cancer chemoprevention. This technical guide provides a comprehensive overview of the mechanism of action of CYP1A1 inhibitor 8a, including its inhibitory activity, selectivity, and the experimental protocols used for its evaluation.

Quantitative Data on Inhibitory Activity

The inhibitory potency and selectivity of compound 8a against various cytochrome P450 isoforms have been determined through in vitro assays. The following table summarizes the key quantitative data.

| Target Enzyme | IC50 (nM) | Selectivity vs. CYP1A1 | Data Source |

| CYP1A1 | 58 | - | [1] |

| CYP1A2 | >10,000 | >172-fold | [1] |

| CYP1B1 | >10,000 | >172-fold | [1] |

| CYP2D6 | >10,000 | >172-fold | [1] |

| CYP3A4 | >10,000 | >172-fold | [1] |

Mechanism of Action

The mechanism of action of compound 8a is twofold, targeting both the CYP1A1 enzyme directly and the upstream regulatory pathway involving the Aryl Hydrocarbon Receptor (AhR).

Direct Inhibition of CYP1A1 Enzyme Activity

Compound 8a acts as a potent inhibitor of the catalytic activity of the CYP1A1 enzyme.[2] The trimethoxyphenyl and pyridinyl moieties of the chalcone structure are believed to interact with the active site of the enzyme, preventing the binding and metabolism of CYP1A1 substrates. This direct inhibition is the primary mechanism by which 8a prevents the metabolic activation of procarcinogens. The low nanomolar IC50 value of 58 nM underscores the high affinity of compound 8a for the CYP1A1 enzyme.[1]

Antagonism of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

In addition to direct enzyme inhibition, compound 8a has been reported to antagonize the activation of the Aryl Hydrocarbon Receptor (AhR).[2] The AhR is a ligand-activated transcription factor that, upon binding to xenobiotics such as polycyclic aromatic hydrocarbons (PAHs), translocates to the nucleus and induces the expression of target genes, most notably CYP1A1. By acting as an antagonist, compound 8a likely competes with AhR agonists for binding to the receptor, thereby preventing its activation and the subsequent upregulation of CYP1A1 gene expression. This dual mechanism of downregulating CYP1A1 expression and directly inhibiting its enzymatic activity makes 8a a particularly effective agent in mitigating the harmful effects of procarcinogens.

Experimental Protocols

The evaluation of compound 8a's inhibitory activity on CYP1A1 and its effect on the AhR signaling pathway involves several key experimental protocols.

Synthesis of (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one (8a)

The synthesis of the title compound is achieved through a Claisen-Schmidt condensation reaction.

Materials:

-

4-acetylpyridine

-

3,4,5-trimethoxybenzaldehyde

-

Ethanol

-

Aqueous sodium hydroxide (NaOH) solution

-

Stirring apparatus

-

Reaction flask

-

Filtration apparatus

Procedure:

-

Dissolve 4-acetylpyridine and 3,4,5-trimethoxybenzaldehyde in ethanol in a reaction flask.

-

Slowly add an aqueous solution of sodium hydroxide to the stirred mixture at room temperature.

-

Continue stirring the reaction mixture at room temperature for the time specified in the original literature to allow for the condensation reaction to complete.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product precipitates out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent to obtain the purified (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one (8a).

-

Confirm the structure and purity of the final compound using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro CYP1A1 Inhibition Assay (EROD Assay)

The inhibitory effect of compound 8a on CYP1A1 activity is commonly determined using the 7-ethoxyresorufin-O-deethylase (EROD) assay. This fluorometric assay measures the conversion of the substrate 7-ethoxyresorufin to the fluorescent product resorufin by CYP1A1.

Materials:

-

Recombinant human CYP1A1 enzyme (e.g., in Sacchrosomes™) or live cells expressing CYP1A1 (e.g., HEK293 cells)

-

7-ethoxyresorufin (substrate)

-

Resorufin (standard for calibration curve)

-

NADPH regenerating system (for recombinant enzyme assays)

-

Compound 8a (test inhibitor)

-

96-well microplates (black, clear bottom for fluorescence reading)

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of 7-ethoxyresorufin, resorufin, and compound 8a in a suitable solvent (e.g., DMSO). Prepare a working solution of the NADPH regenerating system.

-

Incubation: In a 96-well plate, add the recombinant CYP1A1 enzyme or cell suspension.

-

Add varying concentrations of compound 8a to the wells. Include a positive control (known CYP1A1 inhibitor) and a vehicle control (solvent only).

-

Pre-incubate the plate at 37°C for a specified time.

-

Initiation of Reaction: Add the substrate, 7-ethoxyresorufin, to all wells to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for a defined period.

-

Termination of Reaction: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

-

Fluorescence Measurement: Measure the fluorescence of the resorufin formed in each well using a microplate reader (excitation ~530 nm, emission ~590 nm).

-

Data Analysis:

-

Generate a resorufin standard curve to quantify the amount of product formed.

-

Calculate the percentage of CYP1A1 inhibition for each concentration of compound 8a relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Aryl Hydrocarbon Receptor (AhR) Antagonism Assay

To determine the AhR antagonist activity of compound 8a, a reporter gene assay is typically employed. This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter.

Materials:

-

Hepa-1c1c7 or other suitable cell line containing an AhR-responsive luciferase reporter construct

-

Cell culture medium and supplements

-

Compound 8a (test antagonist)

-

A known AhR agonist (e.g., TCDD or benzo[a]pyrene)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with varying concentrations of compound 8a.

-

After a short pre-incubation period, add a fixed concentration of the AhR agonist to the wells (except for the negative control). Include a positive control (known AhR antagonist) and a vehicle control.

-

Incubation: Incubate the cells for a period sufficient to induce reporter gene expression (e.g., 24 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a viability assay) if necessary.

-

Calculate the percentage of inhibition of agonist-induced luciferase activity for each concentration of compound 8a.

-

Determine the IC50 value for AhR antagonism by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound, identified as (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one, demonstrates a potent and selective inhibitory effect on the CYP1A1 enzyme. Its mechanism of action involves both direct inhibition of the enzyme's catalytic activity and antagonism of the Aryl Hydrocarbon Receptor signaling pathway, which regulates CYP1A1 expression. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals interested in the further investigation of this promising cancer chemopreventive agent.

References

The Discovery and Synthesis of Benzimidazole-Based CYP1A1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of benzimidazole-based inhibitors of Cytochrome P450 1A1 (CYP1A1). The benzimidazole scaffold, a privileged structure in medicinal chemistry, offers a versatile platform for the design of potent and selective enzyme inhibitors. This document details synthetic methodologies, experimental protocols for activity assessment, and presents key quantitative data to inform structure-activity relationship (SAR) studies.

Introduction to CYP1A1 and Benzimidazole Inhibitors

Cytochrome P450 1A1 (CYP1A1) is a crucial enzyme in the metabolism of a wide range of xenobiotics, including many pro-carcinogens and environmental toxins. While CYP1A1 plays a role in the detoxification of some compounds, its metabolic activation of others can lead to the formation of highly reactive intermediates that can cause cellular damage and initiate carcinogenesis. Therefore, the inhibition of CYP1A1 is a key strategy in chemoprevention and in mitigating the toxic effects of certain drugs and environmental pollutants.

The benzimidazole nucleus, a bicyclic aromatic system composed of fused benzene and imidazole rings, is a prominent pharmacophore in numerous clinically used drugs, exhibiting a wide spectrum of biological activities. Its structural features allow for diverse substitutions, enabling the fine-tuning of its pharmacological properties. The development of benzimidazole derivatives as CYP1A1 inhibitors is an active area of research aimed at producing novel therapeutic agents with improved efficacy and safety profiles. A significant challenge in this field is achieving selectivity for CYP1A1 over other closely related CYP isoforms, such as CYP1A2, to minimize off-target effects.

Signaling Pathway: Metabolic Activation by CYP1A1

The following diagram illustrates the role of CYP1A1 in the metabolic activation of a pro-carcinogen, leading to DNA damage.

Synthetic Methodologies for Benzimidazole-Based Inhibitors

The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, or with an aldehyde followed by oxidation. These methods offer a versatile approach to introduce a wide range of substituents at the 2-position of the benzimidazole core. Further modifications at the N1-position can be achieved through alkylation or arylation reactions.

General Synthetic Workflow

The diagram below outlines a general workflow for the synthesis and purification of benzimidazole derivatives.

Detailed Experimental Protocol: Synthesis of 2-{[(1-Phenyl-1H-benzimidazol-6-yl)oxy]methyl}quinoline Derivatives

This protocol describes the synthesis of a series of benzimidazole derivatives designed to investigate the structure-activity relationship for PDE10A and CYP1A2 inhibition.

Step 1: Synthesis of 1-Phenyl-1H-benzimidazol-6-ol

A mixture of 3-amino-4-(phenylamino)phenol (1.0 g, 5.0 mmol) and formic acid (10 mL) is heated at reflux for 2 hours. After cooling to room temperature, the reaction mixture is poured into ice water and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 2-{[(1-Phenyl-1H-benzimidazol-6-yl)oxy]methyl}quinoline

To a solution of 1-phenyl-1H-benzimidazol-6-ol (0.21 g, 1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL), potassium carbonate (0.28 g, 2.0 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. 2-(Chloromethyl)quinoline hydrochloride (0.21 g, 1.0 mmol) is then added, and the reaction mixture is stirred at 80°C for 3 hours. After cooling, the mixture is poured into water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the title compound.

Experimental Protocols for CYP1A1 Inhibition Assays

The inhibitory activity of newly synthesized compounds against CYP1A1 is typically determined using in vitro assays with recombinant human CYP1A1 enzyme. The most common assay is the ethoxyresorufin-O-deethylase (EROD) assay.

Experimental Workflow for In Vitro CYP1A1 Inhibition Assay

The following diagram illustrates the steps involved in a typical in vitro CYP1A1 inhibition assay.

Detailed Protocol: Recombinant Human CYP1A1 Inhibition (EROD) Assay

This protocol is a standard method for determining the IC50 values of test compounds against CYP1A1.

-

Reagents and Solutions:

-

Recombinant human CYP1A1 (e.g., from baculovirus-infected insect cells).

-

Potassium phosphate buffer (0.1 M, pH 7.4).

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Ethoxyresorufin (substrate) stock solution in a suitable solvent (e.g., DMSO).

-

Test compounds stock solutions and serial dilutions in a suitable solvent.

-

Acetonitrile (to stop the reaction).

-

Resorufin standard for calibration curve.

-

-

Assay Procedure:

-

In a 96-well plate, add potassium phosphate buffer, the NADPH regenerating system, and the recombinant human CYP1A1 enzyme.

-

Add the test compound at various concentrations (typically in triplicate). A vehicle control (solvent only) is also included.

-

Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding ethoxyresorufin.

-

Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes).

-

Stop the reaction by adding cold acetonitrile.

-

Centrifuge the plate to pellet the protein.

-

Transfer the supernatant to a new plate and measure the fluorescence of the product, resorufin (e.g., excitation at 530 nm and emission at 590 nm).

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of resorufin.

-

The rate of resorufin formation is calculated for each concentration of the test compound.

-

The percent inhibition is calculated relative to the vehicle control.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

-

Data Presentation and Structure-Activity Relationship (SAR)

| Compound | R1 | R2 | R3 | PDE10A IC50 (nM) | CYP1A2 IC50 (µM) |

| 1 | H | H | H | 2.3 | 0.057 |

| 25a | i-Pr | OMe | H | 0.58 | 0.28 |

| 25b | i-Pr | OMe | Ph | 0.35 | 0.54 |

| 25c | i-Pr | OMe | 4-F-Ph | 0.29 | 0.65 |

Data adapted from a study on PDE10A inhibitors with reduced CYP1A2 inhibition.

Structure-Activity Relationship (SAR) Discussion:

From the data presented, several key SAR insights can be drawn for the inhibition of CYP1A2 by these benzimidazole derivatives, which may be translatable to CYP1A1:

-

Substitution at the 2-position: The introduction of an isopropyl group at the R1 position (compounds 25a-c ) appears to be a critical modification. While maintaining high potency for the primary target (PDE10A), this substitution leads to a decrease in the inhibitory activity against CYP1A2 compared to the unsubstituted lead compound 1 . This suggests that steric bulk at the 2-position may be detrimental to binding to the active site of CYP1A2.

-

Substitution at the 5-position: The presence of a methoxy group at the R2 position is a common feature in the more selective compounds (25a-c ). This electron-donating group may influence the electronic properties of the benzimidazole ring system, affecting its interaction with the enzyme.

-

Substitution at the 1-position: The nature of the substituent at the R3 position (phenyl or substituted phenyl) also modulates the CYP1A2 inhibitory activity. The introduction of a phenyl group (25b ) or a fluorophenyl group (25c ) at this position further decreases the potency against CYP1A2 compared to the compound with a hydrogen at this position (25a ).

These observations suggest that strategic substitution on the benzimidazole scaffold can be employed to modulate the inhibitory activity and selectivity against CYP1 family enzymes. Specifically, introducing steric bulk at the 2-position and exploring different aryl groups at the 1-position appear to be promising strategies for reducing inhibition of CYP1A enzymes.

Conclusion

The benzimidazole scaffold represents a promising starting point for the design and discovery of novel CYP1A1 inhibitors. The synthetic versatility of this heterocyclic system allows for systematic modifications to explore the structure-activity relationships and optimize for both potency and selectivity. The in vitro EROD assay using recombinant human CYP1A1 is a robust and reliable method for evaluating the inhibitory activity of these compounds. The insights gained from SAR studies, such as the one discussed for CYP1A2, provide a rational basis for the design of next-generation benzimidazole-based CYP1A1 inhibitors with improved pharmacological profiles. Further research in this area is warranted to develop potent and selective inhibitors for potential applications in chemoprevention and as modulators of drug metabolism.

Preclinical Data on the CYP1A1 Inhibitor CH223191: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific preclinical data for a CYP1A1 inhibitor designated "8a" is not available in the public domain, this guide provides a comprehensive overview of the preclinical data for a well-characterized and potent inhibitor of CYP1A1 activity, CH223191 (2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide). CH223191 is a specific antagonist of the Aryl Hydrocarbon Receptor (AHR), a key transcription factor that regulates the expression of cytochrome P450 1A1 (CYP1A1).[1][2] By blocking the AHR signaling pathway, CH223191 effectively prevents the induction of CYP1A1, thereby inhibiting its metabolic activity. This document summarizes key quantitative data, details experimental protocols, and provides visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Inhibition Data for CH223191

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for CH223191 in various preclinical assays. These values highlight its potency in inhibiting the AHR pathway and CYP1A1 activity.

| Target/Assay | Cell Line/System | IC50 Value | Reference |

| Aryl Hydrocarbon Receptor (AhR) Antagonism | HepG2 cells | 30 nM | [2] |

| TCDD-induced Luciferase Activity | - | 0.03 µM | [3][4] |

| Inhibition of CYP1A1 Catalytic Activity | 1.48 µM | [5][6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of CH223191 are provided below.

Luciferase Reporter Gene Assay for AHR Antagonism

This assay is used to quantify the ability of a compound to inhibit the AHR signaling pathway.

-

Cell Culture: HepG2 cells, which are human liver cancer cells, are stably transfected with a luciferase reporter plasmid containing the human CYP1A1 promoter. These cells are cultured until they reach approximately 70% confluency in 96-well plates.[7]

-

Compound Treatment: The cells are pre-treated with varying concentrations of CH223191 or a vehicle control (like DMSO) for one hour.[2][7]

-

AHR Agonist Induction: Following pre-treatment, the cells are exposed to an AHR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), at a concentration of 1-3 nM to induce the expression of the luciferase reporter gene.[2][7]

-

Incubation and Lysis: The cells are incubated for an additional 4 to 24 hours.[2][7] After incubation, the cells are lysed using a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.8, 1% Triton X-100, 150 mM NaCl, and 2 mM dithiothreitol).[2]

-

Luminescence Measurement: The cell lysate is mixed with a luciferase activity assay reagent, and the resulting luminescence is measured for 5 seconds using a luminometer.[2] The reduction in luminescence in the presence of CH223191 compared to the agonist-only control indicates its antagonistic activity.

Western Blot for AHR Nuclear Translocation

This method is employed to visualize the inhibition of AHR movement into the nucleus, a critical step in its activation.

-

Cell Treatment: Hepa1 cells are pre-treated with CH223191 or its derivatives for one hour before the addition of 1 nM TCDD.[7]

-

Cell Harvesting and Nuclear Extraction: After a one-hour incubation with TCDD, the cells are harvested. Nuclear extracts are then prepared using a specific protocol that isolates the nuclear components of the cells.[7]

-

Protein Quantification: The protein concentration in the nuclear extracts is determined using a protein assay, such as the BCA Protein Assay.[7]

-

SDS-PAGE and Western Blotting: The nuclear proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. The membrane is then probed with specific antibodies against the AHR protein to detect its presence in the nucleus.[8] A reduction in the AHR band in the nuclear extracts of CH223191-treated cells compared to TCDD-only treated cells demonstrates the inhibitory effect.[7]

In Vivo Mouse Model of TCDD-Induced Toxicity

This in vivo protocol assesses the ability of CH223191 to prevent the toxic effects of AHR activation in a living organism.

-

Animal Model: Male ICR mice are used for the study.[4]

-

Dosing Regimen: Mice are administered CH223191 orally (e.g., 10 mg/kg in corn oil) once daily for a period of 25 days.[4]

-

TCDD Challenge: After the first week of CH223191 treatment, the mice are given a single intraperitoneal injection of TCDD (e.g., 100 µg/kg in corn oil) to induce toxicity.[4]

-

Monitoring and Analysis: The body weights of the mice are monitored throughout the study. At the end of the study, liver tissues are collected to analyze the expression of CYP1A1 and to assess liver fat content and the activity of liver enzymes such as AST and ALT.[4] A reduction in TCDD-induced weight loss, CYP1A1 expression, and liver damage in the CH223191-treated group indicates its protective effects in vivo.

Mandatory Visualizations

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway and Inhibition by CH223191

References

- 1. invivogen.com [invivogen.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Impact of CH223191-Induced Mitochondrial Dysfunction on Its Aryl Hydrocarbon Receptor Agonistic and Antagonistic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Dual-Faceted Role of Alpha-Naphthoflavone in CYP1A1 Inhibition and Aryl Hydrocarbon Receptor Pathway Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic flavonoid, alpha-naphthoflavone (ANF), a well-characterized modulator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway and a direct inhibitor of the Cytochrome P450 1A1 (CYP1A1) enzyme. While the originally requested "CYP1A1 inhibitor 8a" could not be identified in publicly available literature, this guide focuses on ANF as a representative compound with a rich dataset, serving as a valuable tool for researchers in toxicology, pharmacology, and drug discovery.

Quantitative Data Summary

The inhibitory and modulatory activities of alpha-naphthoflavone have been quantified in numerous studies. The following tables summarize key quantitative data for its interaction with CYP1A1 and the AhR pathway.

Table 1: Inhibition of CYP1A1 Enzymatic Activity by Alpha-Naphthoflavone

| Parameter | Value | Cell/System | Substrate | Reference |

| IC50 | ~0.25 µM | Rat Liver Microsomes | 7-Ethoxyresorufin | [1] |

| IC50 | 0.06 µM | Recombinant Human CYP1A1 | 7-Ethoxyresorufin | [2] |

| Inhibition Type | Competitive, Tight-Binding | Human CYP1A1 | Not Specified | [3] |

Table 2: Modulation of the Aryl Hydrocarbon Receptor (AhR) Pathway by Alpha-Naphthoflavone

| Activity | Parameter | Value | Cell Line | Comments | Reference |

| AhR Antagonism | IC50 | Not explicitly quantified in most studies | MCF-7 | Inhibits TCDD-induced CYP1A1 expression and nuclear translocation of the AhR complex. | [4] |

| AhR Agonism | EC50 | 2545.6 nM | H1G1.1c3 | Weak agonist activity, inducing AhR-responsive reporter gene expression. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to characterize the effects of alpha-naphthoflavone on CYP1A1 and the AhR pathway.

CYP1A1 Inhibition Assay (EROD Assay)

The 7-ethoxyresorufin-O-deethylase (EROD) assay is a standard fluorometric method to measure the catalytic activity of CYP1A1.[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., alpha-naphthoflavone) on CYP1A1 activity.

Materials:

-

Microsomes from cells or tissues expressing CYP1A1 (e.g., human liver microsomes, recombinant CYP1A1)

-

7-Ethoxyresorufin (EROD substrate)

-

NADPH (cofactor)

-

Resorufin (standard for calibration)

-

Test compound (alpha-naphthoflavone)

-

Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 7.4)

-

96-well microplate reader with fluorescence detection (Excitation: ~530 nm, Emission: ~590 nm)

Procedure:

-

Prepare a stock solution of the test compound and a series of dilutions in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the phosphate buffer, microsomal protein, and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding a pre-warmed solution of 7-ethoxyresorufin and NADPH.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or methanol).

-

Measure the fluorescence of the product, resorufin, using a microplate reader.

-

Generate a standard curve using known concentrations of resorufin.

-

Calculate the rate of resorufin formation for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

AhR Activation/Antagonism Assay (Luciferase Reporter Gene Assay)

This cell-based assay quantifies the ability of a compound to activate or inhibit the AhR signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of an AhR-responsive promoter.[8][9][10][11]

Objective: To determine if a test compound acts as an agonist or antagonist of the AhR.

Materials:

-

A mammalian cell line stably transfected with a luciferase reporter plasmid containing dioxin-responsive elements (DREs) (e.g., HepG2-XRE-Luc).[8]

-

Cell culture medium and supplements.

-

Test compound (alpha-naphthoflavone).

-

A known AhR agonist (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin - TCDD).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure for Agonist Testing:

-

Seed the reporter cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound.

-

Incubate for a specified period (e.g., 24 hours) to allow for gene expression.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Plot the relative light units (RLU) against the logarithm of the test compound concentration to determine agonist activity and EC50.

Procedure for Antagonist Testing:

-

Seed the reporter cells in a 96-well plate and allow them to attach overnight.

-

Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1 hour).

-

Add a fixed, sub-maximal concentration of a known AhR agonist (e.g., TCDD).

-

Incubate for a specified period (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence.

-

Plot the percentage of inhibition of the agonist-induced response against the logarithm of the test compound concentration to determine antagonist activity and IC50.

Western Blot Analysis for CYP1A1 Protein Expression

Western blotting is used to detect and quantify the amount of CYP1A1 protein in cells or tissues following treatment with a test compound.[12][13][14][15][16]

Objective: To assess the effect of a test compound on the expression level of CYP1A1 protein.

Materials:

-

Cell or tissue lysates.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody specific for CYP1A1.

-

Secondary antibody conjugated to an enzyme (e.g., HRP).

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Prepare cell or tissue lysates and determine the protein concentration.

-

Denature the protein samples and separate them by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against CYP1A1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clear understanding. The following diagrams, generated using the DOT language, illustrate the AhR signaling pathway and a typical workflow for screening CYP1A1 inhibitors and AhR modulators.

Figure 1: The Aryl Hydrocarbon Receptor (AhR) signaling pathway leading to CYP1A1 induction and the point of direct inhibition by alpha-naphthoflavone.

Figure 2: A generalized experimental workflow for screening and characterizing CYP1A1 inhibitors and AhR modulators.

Conclusion

Alpha-naphthoflavone serves as a quintessential example of a compound that interacts with the AhR signaling pathway at multiple levels. It not only directly inhibits the metabolic activity of the CYP1A1 enzyme but also modulates the upstream transcriptional regulation of the CYP1A1 gene through its complex interactions with the Aryl Hydrocarbon Receptor. Understanding the dual-faceted nature of such compounds is critical for researchers in the fields of toxicology, pharmacology, and drug development. The data and protocols presented in this guide provide a solid foundation for further investigation into the intricate interplay between xenobiotics, metabolic enzymes, and cellular signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of alpha-naphthoflavone as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dioxins.com [dioxins.com]

- 6. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. origene.com [origene.com]

- 13. researchgate.net [researchgate.net]

- 14. CYP1A1 Polyclonal Antibody (PA1-340) [thermofisher.com]

- 15. CYP1A1 antibodies from Thermo Fisher Scientific [thermofisher.com]

- 16. researchgate.net [researchgate.net]

Selectivity Profile of CYP1A1 Inhibitor 8a (Compound 119): A Technical Guide

This technical guide provides an in-depth overview of the selectivity profile of the potent and selective Cytochrome P450 1A1 (CYP1A1) inhibitor, compound 8a . This compound is identified as 2-phenylimidazo[1,2-a]quinoline (compound 119, CID 5121780) in the primary scientific literature. This document is intended for researchers, scientists, and drug development professionals interested in the specific inhibitory characteristics and experimental validation of this molecule.

Quantitative Selectivity Profile

The inhibitory activity of compound 119 was assessed against a panel of human CYP450 enzymes. The following tables summarize the quantitative data, showcasing its high potency and selectivity for the CYP1 family, particularly CYP1A2 and CYP1B1, with significant inhibition of CYP1A1.

Table 1: Inhibitory Activity (IC50) of Compound 119 against CYP1 Family Enzymes in Live Human Cells. [1]

| Enzyme | IC50 (nM) |

| CYP1A1 | 269 |

| CYP1A2 | 30 |

| CYP1B1 | 56 |

Table 2: Percentage Inhibition of various CYP Isoforms by Compound 119 at a concentration of 10 µM. [1]

| Enzyme Family | Enzyme | % Inhibition at 10 µM |

| CYP1 | CYP1A1 | 97% |

| CYP1A2 | ~95% | |

| CYP1B1 | ~95% | |

| CYP2 | CYP2D6 | No detectable inhibition |

| CYP2C9 | No detectable inhibition | |

| CYP2C19 | No detectable inhibition | |

| CYP3 | CYP3A4 | No detectable inhibition |

Experimental Protocols

In Vitro CYP450 Enzyme Inhibition Assay (Sacchrosomes™)

This protocol outlines the determination of the inhibitory potential of compound 119 against various CYP450 isoforms using a yeast-derived microsomal enzyme system (Sacchrosomes™).

Materials:

-

CYP450 Isoform-specific Sacchrosomes™ (yeast-derived microsomes)

-

Test Compound (Compound 119)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

CYP isoform-specific substrate (e.g., 7-ethoxyresorufin for CYP1A1)

-

Potassium phosphate buffer (pH 7.4)

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

A reaction mixture is prepared containing the NADPH regenerating system in potassium phosphate buffer.

-

The test compound (dissolved in a suitable solvent like DMSO) is added to the reaction mixture at various concentrations.

-

The specific CYP450 Sacchrosomes™ are added to the mixture and pre-incubated.

-

The reaction is initiated by the addition of the specific substrate.

-

The plate is incubated at 37°C for a specified time, allowing the enzymatic reaction to proceed.

-

The reaction is stopped, and the formation of the fluorescent product is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control.

-

IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Live Human Cell-Based CYP450 Inhibition Assay

This assay determines the inhibitory activity of compound 119 in a more physiologically relevant context using live human embryonic kidney (HEK293) cells engineered to express specific CYP enzymes.

Materials:

-

HEK293 cells stably expressing individual human CYP450 enzymes (e.g., CYP1A1, CYP1A2, CYP1B1)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

Test Compound (Compound 119)

-

CYP isoform-specific substrate

-

96-well cell culture plates

-

Fluorescence plate reader

Procedure:

-

HEK293 cells expressing the target CYP enzyme are seeded in 96-well plates and allowed to adhere overnight.

-

The cell culture medium is replaced with fresh medium containing various concentrations of the test compound.

-

The cells are incubated with the compound for a predetermined period.

-

The CYP-specific substrate is added to each well, and the plate is incubated at 37°C in a CO2 incubator.

-

After the incubation period, the fluorescence of the product in the supernatant or cell lysate is measured using a fluorescence plate reader.

-

IC50 values are calculated as described in the in vitro assay protocol.

Benzo[a]pyrene (B[a]P) Toxicity Rescue Assay in CYP1A1-Expressing Cells[1]

This assay evaluates the ability of compound 119 to protect cells from the cytotoxic effects of the pro-carcinogen benzo[a]pyrene, which is metabolically activated by CYP1A1.

Materials:

-

HEK293 cells overexpressing CYP1A1

-

Benzo[a]pyrene (B[a]P)

-

Test Compound (Compound 119)

-

Cell viability reagent (e.g., MTT, resazurin)

-

96-well cell culture plates

Procedure:

-

CYP1A1-overexpressing HEK293 cells are seeded in 96-well plates.

-

The cells are treated with a toxic concentration of B[a]P in the presence or absence of different concentrations of compound 119.

-

The plates are incubated for a period sufficient to induce B[a]P-mediated cytotoxicity (e.g., 24-48 hours).

-

Cell viability is assessed by adding a cell viability reagent and measuring the resulting absorbance or fluorescence, according to the manufacturer's instructions.

-

The ability of compound 119 to rescue cells from B[a]P toxicity is quantified by comparing the viability of cells treated with B[a]P and the compound to those treated with B[a]P alone.

Signaling Pathway Interactions and Experimental Workflows

Aryl Hydrocarbon Receptor (AhR) Pathway Antagonism

While the primary mechanism of action of compound 119 is the direct inhibition of the CYP1A1 enzyme, its discovery was guided by its potential to interfere with the metabolic activation of carcinogens. The activation of CYP1A1 expression is mediated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Some potent CYP1A1 inhibitors can also act as antagonists of the AhR. The ability of compound 119 to protect cells from B[a]P-induced toxicity suggests it effectively blocks the metabolic activation of B[a]P by CYP1A1.

References

The Therapeutic Potential of CYP1A1 Inhibitor 8a in Oncology: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochrome P450 1A1 (CYP1A1) is a phase I metabolizing enzyme that has garnered significant attention in oncology due to its dual role in procarcinogen activation and its overexpression in various tumor types. This technical guide delves into the therapeutic potential of compound 8a , identified as (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one, a potent and selective inhibitor of CYP1A1. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visualization of the key signaling pathways involved. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals exploring the development of CYP1A1 inhibitors as a novel cancer chemopreventive and therapeutic strategy.

Introduction: The Role of CYP1A1 in Oncology

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases critical for the metabolism of a wide array of xenobiotics and endogenous compounds. Within this family, CYP1A1 is of particular interest in cancer research. It is primarily an extrahepatic enzyme, and its expression is inducible by various environmental pollutants, such as polycyclic aromatic hydrocarbons (PAHs), through the aryl hydrocarbon receptor (AhR) signaling pathway.

The oncogenic potential of CYP1A1 stems from its ability to metabolically activate procarcinogens into highly reactive intermediates that can form DNA adducts, leading to mutations and initiating carcinogenesis. Notably, CYP1A1 is found to be overexpressed in a variety of human cancers, including those of the breast, lung, and bladder, with its expression levels sometimes correlating with tumor grade.[1][2] This tumor-specific overexpression presents a therapeutic window for targeted therapies.

Inhibition of CYP1A1 is a promising strategy for cancer chemoprevention and therapy. By blocking the metabolic activation of procarcinogens, CYP1A1 inhibitors can prevent the initiation of cancer. Furthermore, in established tumors, inhibiting CYP1A1 may disrupt critical cellular processes that contribute to cancer cell proliferation and survival. Studies have shown that the knockdown of CYP1A1 can impair cancer cell growth by modulating key signaling pathways, including the AMPK, PI3K/AKT, and MAPK/ERK pathways.

Compound 8a: A Potent and Selective CYP1A1 Inhibitor

Compound 8a , a heterocyclic chalcone with the chemical name (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one, has emerged as a highly potent and selective inhibitor of CYP1A1.[3] Its discovery marks a significant step in the development of targeted therapies against CYP1A1-expressing tumors.

Mechanism of Action

The primary mechanism of action of compound 8a is the direct inhibition of the enzymatic activity of CYP1A1. Beyond direct enzyme inhibition, compound 8a has also been shown to antagonize the aryl hydrocarbon receptor (AhR) signaling pathway.[3] By preventing the activation of AhR by ligands like Benzo[a]pyrene (B[a]P), compound 8a can suppress the downstream transcription of CYP1A1, thereby reducing the cell's capacity to activate procarcinogens. This dual action of direct enzyme inhibition and suppression of its expression makes compound 8a a particularly effective agent. Furthermore, it has demonstrated a protective effect in human cells against B[a]P-induced toxicity, which is mediated by CYP1A1.[3]

Quantitative Data on the Efficacy of Compound 8a

The following tables summarize the in vitro inhibitory activity of compound 8a against various cytochrome P450 enzymes. The data is extracted from primary research and highlights the potency and selectivity of this inhibitor.

| Enzyme | Inhibitory Concentration (IC50) | Selectivity vs. CYP1A1 | Reference |

| CYP1A1 | 58 nM | - | [3] |

| CYP1B1 | >10-fold higher than CYP1A1 | >10x | [3] |

| CYP1A2 | >10-fold higher than CYP1A1 | >10x | [3] |

| CYP2 Family | >100-fold higher than CYP1A1 | >100x | [3] |

| CYP3 Family | >100-fold higher than CYP1A1 | >100x | [3] |

| Table 1: In vitro inhibitory activity of compound 8a against various CYP450 enzymes. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of CYP1A1 inhibitors like compound 8a. These protocols are based on established methods and can be adapted for specific research needs.

In Vitro CYP1A1 Inhibition Assay (EROD Assay)

This assay measures the catalytic activity of CYP1A1 through the O-deethylation of 7-ethoxyresorufin (a fluorogenic substrate) to resorufin.

Materials:

-

Recombinant human CYP1A1 enzyme (e.g., in Sacchrosomes™ or microsomes)

-

7-ethoxyresorufin (EROD substrate)

-

NADPH (cofactor)

-

Potassium phosphate buffer (pH 7.4)

-

Compound 8a (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader with fluorescence detection (Excitation: 530 nm, Emission: 590 nm)

Procedure:

-

Prepare a reaction mixture containing the recombinant CYP1A1 enzyme in potassium phosphate buffer.

-

Add varying concentrations of compound 8a (or control vehicle) to the wells of a 96-well plate.

-

Initiate the reaction by adding 7-ethoxyresorufin to the wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Start the enzymatic reaction by adding a pre-warmed solution of NADPH.

-

Monitor the increase in fluorescence over time, which corresponds to the formation of resorufin.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based CYP1A1 Inhibition Assay

This assay assesses the inhibitory effect of a compound on CYP1A1 activity within a live cell context.

Materials:

-

Human cell line expressing CYP1A1 (e.g., HEK293 cells transfected with a CYP1A1 expression vector, or cancer cell lines with endogenous expression like MCF-7).

-

Cell culture medium and supplements.

-

Compound 8a.

-

EROD substrate.

-

Lysis buffer.

-

Fluorimeter.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with different concentrations of compound 8a for a predetermined period.

-

Induce CYP1A1 expression if necessary (e.g., with an AhR agonist like TCDD, though for constitutively expressing cancer cells this may not be required).

-

Add the EROD substrate to the cells and incubate at 37°C.

-

Stop the reaction and lyse the cells.

-

Measure the fluorescence of the resorufin in the cell lysate.

-

Normalize the fluorescence signal to the total protein content in each well.

-

Calculate the IC50 value as described in the in vitro assay.

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Yeast-Based)

This assay determines if a compound can antagonize the activation of the AhR.

Materials:

-

Yeast strain engineered to express the human AhR and a reporter gene (e.g., lacZ) under the control of a dioxin-responsive element (DRE).

-

Yeast growth medium.

-

AhR agonist (e.g., Benzo[a]pyrene - B[a]P).

-

Compound 8a.

-

Substrate for the reporter gene product (e.g., ONPG for β-galactosidase).

-

Spectrophotometer.

Procedure:

-

Grow the engineered yeast strain to the mid-log phase.

-

In a 96-well plate, expose the yeast cells to the AhR agonist (B[a]P) in the presence of varying concentrations of compound 8a.

-

Incubate the plate under appropriate conditions to allow for AhR activation and reporter gene expression.

-

Lyse the yeast cells and add the appropriate substrate for the reporter enzyme.

-

Measure the enzymatic activity by monitoring the color change using a spectrophotometer.

-

Determine the ability of compound 8a to inhibit the B[a]P-induced reporter gene expression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: CYP1A1 Induction and Inhibition Pathway.

Caption: Preclinical Evaluation Workflow for Compound 8a.

Caption: Downstream Signaling of CYP1A1 Inhibition.

Conclusion and Future Directions

Compound 8a represents a significant advancement in the field of targeted cancer therapy. Its high potency and selectivity for CYP1A1, coupled with its ability to antagonize the AhR pathway, make it a promising candidate for further preclinical and clinical development. The data and protocols presented in this whitepaper provide a solid framework for researchers to build upon in their investigation of CYP1A1 inhibitors.

Future research should focus on in vivo efficacy studies in relevant animal models of cancer to validate the promising in vitro results. Furthermore, a deeper understanding of the downstream signaling consequences of CYP1A1 inhibition by compound 8a will be crucial for identifying patient populations most likely to benefit from this therapeutic approach and for designing rational combination therapies. The continued exploration of selective CYP1A1 inhibitors like compound 8a holds the potential to introduce a new class of effective and well-tolerated anticancer agents.

References

In Vitro Characterization of CYP1A1 Inhibitor 8a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of compound 8a , a potent and selective inhibitor of the Cytochrome P450 1A1 (CYP1A1) enzyme. Compound 8a, identified as a heterocyclic chalcone, specifically 1-(pyridin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, has demonstrated significant potential as a cancer chemopreventive agent due to its high selectivity and potent inhibition of CYP1A1.[1]

This document details the quantitative inhibitory activity of compound 8a against various CYP isoforms, outlines the experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Inhibitory Activity of Compound 8a

The inhibitory potency of compound 8a was evaluated against three major isoforms of the CYP1 family: CYP1A1, CYP1B1, and CYP1A2. The half-maximal inhibitory concentration (IC50) values were determined in two different in vitro systems: Sacchrosomes™ (yeast-derived microsomes) and live human HEK293 cells. The results are summarized below.

| Compound | Target Enzyme | In Vitro System | IC50 (nM) |

| 8a | CYP1A1 | Sacchrosomes™ | 58 |

| 8k | CYP1A1 | Sacchrosomes™ | 65 |

| Compound | Target Enzyme | In Vitro System | IC50 (nM) | Selectivity (fold) vs. CYP1A1 |

| 8a | CYP1A1 | Live HEK293 Cells | 58 | - |

| 8a | CYP1B1 | Live HEK293 Cells | >10,000 | >172 |

| 8a | CYP1A2 | Live HEK293 Cells | >10,000 | >172 |

| 8a | Other CYPs (2 & 3 families) | Not Specified | Not Specified | >100 |

Table 1 & 2: Summary of the in vitro inhibitory activity of compound 8a and a related chalcone 8k against CYP1 family enzymes. Data extracted from a study on pyridine-4-yl series of chalcones.[1]

The data clearly indicates that compound 8a is a highly potent and selective inhibitor of CYP1A1, with an IC50 value of 58 nM in both Sacchrosomes™ and live human cells.[1] Notably, it exhibits greater than 10-fold selectivity for CYP1A1 over other CYP1 subfamily enzymes and more than 100-fold selectivity over enzymes from the CYP2 and CYP3 families.[1]

Experimental Protocols

The in vitro characterization of compound 8a involved several key experiments to determine its inhibitory activity and mechanism of action. The methodologies are detailed below.

CYP1A1, CYP1B1, and CYP1A2 Inhibition Assay in Sacchrosomes™ and Live Human HEK293 Cells

This assay was performed to determine the IC50 values of the synthesized chalcones.

Materials:

-

Synthesized pyridine-4-yl chalcones (including 8a)

-

Sacchrosomes™ expressing human CYP1A1, CYP1B1, or CYP1A2

-

Live human HEK293 cells engineered to express human CYP1A1, CYP1B1, or CYP1A2

-

Ethoxyresorufin (EROD) as the substrate

-

NADPH regenerating system (for Sacchrosomes™ assay)

-

Appropriate cell culture media and reagents

-

Fluorescence plate reader

Protocol:

-

Compound Preparation: Stock solutions of the test compounds were prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

-

Incubation with Sacchrosomes™:

-

Sacchrosomes™ containing the specific CYP isoform were pre-incubated with varying concentrations of the test compound in a reaction buffer.

-

The enzymatic reaction was initiated by the addition of the NADPH regenerating system and the substrate, ethoxyresorufin.

-

The reaction was incubated at 37°C for a specific time.

-

The reaction was terminated, and the formation of the fluorescent product, resorufin, was measured using a fluorescence plate reader.

-

-

Incubation with Live HEK293 Cells:

-

HEK293 cells expressing the target CYP isoform were seeded in microplates and allowed to attach.

-

The cells were then treated with different concentrations of the test compound.

-

After a pre-incubation period, the substrate, ethoxyresorufin, was added to the cells.

-

The plate was incubated at 37°C, and the production of resorufin in the cell culture medium was monitored over time using a fluorescence plate reader.

-

-

Data Analysis: The percentage of inhibition at each compound concentration was calculated relative to a vehicle control. The IC50 values were then determined by fitting the concentration-response data to a suitable sigmoidal dose-response model using graphing software.

Aryl Hydrocarbon Receptor (AhR) Antagonism Assay in Yeast Cells

This assay was conducted to evaluate the ability of compound 8a to antagonize the activation of the Aryl Hydrocarbon Receptor (AhR) by benzo[a]pyrene (B[a]P).

Materials:

-

Yeast cells co-expressing human AhR and a reporter gene (e.g., lacZ) under the control of an AhR-responsive element.

-

Benzo[a]pyrene (B[a]P) as the AhR agonist.

-

Compound 8a.

-

Yeast growth media and appropriate reagents for the reporter gene assay (e.g., ONPG for β-galactosidase assay).

Protocol:

-

Yeast cells were cultured to an appropriate density.

-

The cells were treated with a fixed concentration of B[a]P in the presence of varying concentrations of compound 8a.

-

A control group was treated with B[a]P alone.

-

The cells were incubated for a sufficient period to allow for AhR activation and reporter gene expression.

-

The reporter gene activity was measured using a standard protocol (e.g., β-galactosidase assay).

-

The ability of compound 8a to antagonize B[a]P-mediated AhR activation was determined by the reduction in reporter gene activity compared to the control.

Cellular Protection Assay against B[a]P-induced Toxicity

This assay assessed the protective effect of compound 8a against the cytotoxic effects of B[a]P in human cells, which are mediated by CYP1A1.

Materials:

-

Human cell line (e.g., a cell line known to be sensitive to B[a]P toxicity).

-

Benzo[a]pyrene (B[a]P).

-

Compound 8a.

-

Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo).

Protocol:

-

Human cells were seeded in microplates and allowed to attach.

-

The cells were co-treated with a toxic concentration of B[a]P and varying concentrations of compound 8a.

-

Control groups included cells treated with vehicle, B[a]P alone, and compound 8a alone.

-

The cells were incubated for a period sufficient to induce cytotoxicity (e.g., 24-48 hours).

-

Cell viability was assessed using a standard cell viability assay.

-

The protective effect of compound 8a was determined by the increase in cell viability in the co-treated groups compared to the group treated with B[a]P alone.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

References

Methodological & Application

Preparing Stock Solutions of CYP1A1 Inhibitor 8a: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of stock solutions of the selective Cytochrome P450 1A1 (CYP1A1) inhibitor, compound 8a. Included are the chemical and physical properties of the inhibitor, recommended procedures for solubilization and storage, and key experimental considerations. Additionally, this guide presents a summary of the inhibitor's activity, a schematic of the experimental workflow for stock solution preparation, and an overview of the Aryl Hydrocarbon Receptor (AhR) signaling pathway through which CYP1A1 is regulated.

Introduction

CYP1A1 is a member of the cytochrome P450 superfamily of enzymes, which are critical in the metabolism of a wide range of xenobiotics, including procarcinogens such as benzo[a]pyrene (B[a]P). Upregulation of CYP1A1 can lead to the metabolic activation of these procarcinogens into their ultimate carcinogenic forms. Consequently, the inhibition of CYP1A1 is a promising strategy for cancer chemoprevention.

Compound 8a, a heterocyclic chalcone, has been identified as a potent and selective inhibitor of the CYP1A1 enzyme.[1] It has demonstrated the ability to antagonize the B[a]P-mediated activation of the Aryl Hydrocarbon Receptor (AhR), a key regulator of CYP1A1 expression, and to protect human cells from CYP1A1-mediated toxicity.[1][2] Proper preparation of stock solutions of this inhibitor is the first critical step for accurate and reproducible in vitro and in vivo studies.

Compound Information and Properties

The quantitative data for CYP1A1 inhibitor 8a are summarized in the table below for easy reference.

| Property | Value | Reference |

| Chemical Name | (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one | |

| CAS Number | 1821136-07-5 | [2] |

| Molecular Formula | C₁₇H₁₇NO₄ | [2] |

| Molecular Weight | 299.32 g/mol | [2] |

| IC₅₀ for CYP1A1 | 58 nM | [1] |

| Appearance | Solid (form may vary) | |

| Solubility | Information not explicitly available. Presumed to be soluble in organic solvents such as DMSO and ethanol based on its chemical structure and use in biological assays. |

Experimental Protocols

Materials and Equipment

-

This compound (solid powder)

-

High-purity dimethyl sulfoxide (DMSO), sterile

-

Ethanol (optional, sterile)

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays. Adjustments can be made based on specific experimental needs.

-

Pre-weighing Preparation: Before opening the vial of this compound, briefly centrifuge it to ensure all the powder is at the bottom.

-

Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out a precise amount of the inhibitor. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.99 mg of the compound.

-

Calculation:

-

Desired Molarity (M) = 10 mM = 0.010 mol/L

-

Molecular Weight (MW) = 299.32 g/mol

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (g) = M x MW x V = 0.010 mol/L x 299.32 g/mol x 0.001 L = 0.00299 g = 2.99 mg

-

-

-

Solubilization: Add the appropriate volume of high-purity DMSO to the microcentrifuge tube containing the weighed inhibitor. For the example above, add 1 mL of DMSO.

-

Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles are present. If necessary, gentle warming in a 37°C water bath can aid in solubilization.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage, 4°C may be acceptable, but stability should be verified.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.

Important Consideration: The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity or off-target effects. Always include a vehicle control (medium or buffer with the same final concentration of the solvent) in your experiments.

Signaling Pathway and Experimental Workflow

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The diagram below illustrates the canonical AhR signaling pathway and the point of action for this compound. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of a ligand, such as a polycyclic aromatic hydrocarbon (PAH), the complex translocates to the nucleus. There, AhR dimerizes with the AhR nuclear translocator (ARNT) and binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcriptional activation of target genes, including CYP1A1. This compound acts by directly inhibiting the enzymatic activity of the translated CYP1A1 protein and by antagonizing the activation of the AhR by ligands like B[a]P.

References

Application Notes and Protocols for CYP1A1 Inhibitor 8a

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1A1 (CYP1A1) is a phase I metabolic enzyme involved in the metabolism of xenobiotics, including procarcinogens such as benzo[a]pyrene (B[a]P). Overexpression of CYP1A1 in certain tumors can lead to the activation of these procarcinogens into carcinogenic metabolites, contributing to tumorigenesis. Consequently, selective inhibition of CYP1A1 is a promising strategy for cancer chemoprevention.

CYP1A1 inhibitor 8a is a potent and selective inhibitor of the CYP1A1 enzyme.[1][2][3] It exhibits high selectivity for CYP1A1 over other CYP1 subfamily enzymes.[1][2][3] This inhibitor has been shown to antagonize the B[a]P-mediated activation of the aryl hydrocarbon receptor (AhR) in yeast cells and protect human cells from the toxic effects of B[a]P mediated by CYP1A1.[1][2][3] These characteristics suggest its potential as a cancer chemopreventive agent.[1][2][3]

These application notes provide an overview of the potential applications of this compound in cancer research and offer detailed protocols for evaluating its effects on sensitive cell lines. While specific data on cell lines sensitive to the anti-proliferative effects of inhibitor 8a are not yet publicly available, the following sections outline the methodologies to identify such cell lines and characterize the inhibitor's mechanism of action.

Data Presentation

The following tables present hypothetical data for a typical selective CYP1A1 inhibitor, illustrating the expected outcomes from the experimental protocols described below. These tables are intended to serve as a template for organizing and presenting experimental results obtained with this compound.

Table 1: Cell Viability (IC50) Data for this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | CYP1A1 Expression | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Inducible | 25.5 |

| MDA-MB-231 | Breast Adenocarcinoma | Low/Undetectable | > 100 |

| A549 | Lung Carcinoma | Inducible | 32.8 |

| HepG2 | Hepatocellular Carcinoma | Inducible | 15.2 |

| HeLa | Cervical Cancer | Low/Undetectable | > 100 |

Table 2: Apoptosis Induction by this compound in Sensitive Cell Lines (72h treatment)

| Cell Line | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| MCF-7 | 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |

| 25 | 15.8 ± 2.1 | 5.2 ± 0.8 | |

| 50 | 28.4 ± 3.5 | 12.7 ± 1.9 | |

| HepG2 | 0 (Control) | 1.8 ± 0.4 | 1.2 ± 0.2 |

| 15 | 18.2 ± 2.5 | 6.8 ± 1.1 | |

| 30 | 35.1 ± 4.2 | 15.4 ± 2.3 |

Table 3: Cell Cycle Analysis of Sensitive Cell Lines Treated with this compound (48h treatment)

| Cell Line | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| MCF-7 | 0 (Control) | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |

| 25 | 72.5 ± 4.2 | 15.3 ± 1.9 | 12.2 ± 1.5 | |

| 50 | 81.3 ± 5.5 | 8.1 ± 1.2 | 10.6 ± 1.3 | |

| HepG2 | 0 (Control) | 60.1 ± 3.8 | 25.4 ± 2.1 | 14.5 ± 1.6 |

| 15 | 75.8 ± 4.5 | 12.9 ± 1.7 | 11.3 ± 1.4 | |

| 30 | 85.2 ± 5.1 | 6.5 ± 0.9 | 8.3 ± 1.1 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving CYP1A1 and the workflows for the experimental protocols.

Caption: CYP1A1-mediated procarcinogen activation and its inhibition.

Caption: Experimental workflows for cellular assays.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cell lines.[4][5][6][7][8]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well.[7]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4][7]

-

Mix gently by pipetting or shaking for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.[9][10]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

Harvest the cells by trypsinization and collect any floating cells from the medium.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[11]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.[12][13][14]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

6-well plates

-

Phosphate-Buffered Saline (PBS)

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

CYP1A1 Enzyme Activity Assay (EROD Assay)

This protocol measures the enzymatic activity of CYP1A1 by quantifying the conversion of 7-ethoxyresorufin to the fluorescent product resorufin.[15][16][17][18]

Materials:

-

Cell lysate or microsomes from cells of interest

-

7-Ethoxyresorufin (EROD substrate)

-

NADPH

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Resorufin standard

-

96-well black plates

-

Fluorescence microplate reader

Procedure:

-

Prepare cell lysates or microsomes from cells treated with or without a CYP1A1 inducer (e.g., TCDD or B[a]P).

-

In a 96-well black plate, add the cell lysate/microsomes to the reaction buffer.

-

Add various concentrations of this compound to the wells and pre-incubate for a short period.

-

Initiate the reaction by adding 7-ethoxyresorufin and NADPH.

-

Monitor the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time using a fluorescence microplate reader.

-

Calculate the rate of resorufin formation.

-

Determine the inhibitory effect of inhibitor 8a on CYP1A1 activity by comparing the reaction rates in the presence and absence of the inhibitor.

Conclusion

This compound represents a promising agent for cancer chemoprevention due to its high potency and selectivity for the CYP1A1 enzyme. The protocols detailed in these application notes provide a comprehensive framework for researchers to identify sensitive cancer cell lines and elucidate the mechanisms by which this inhibitor exerts its anti-cancer effects, including the induction of apoptosis and cell cycle arrest. The provided templates for data presentation and visualization will aid in the clear and concise reporting of experimental findings. Further investigation into the efficacy of this compound in preclinical models is warranted to fully assess its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. cdn.hellobio.com [cdn.hellobio.com]

- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 14. igbmc.fr [igbmc.fr]

- 15. Ethoxyresorufin-O-Deethylase Assay [bio-protocol.org]

- 16. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. mouselivercells.com [mouselivercells.com]

Application Notes and Protocols for the Study of CYP1A1 Inhibitor 8a

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for studying the potent and selective Cytochrome P450 1A1 (CYP1A1) inhibitor, compound 8a ((E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one). The following sections detail the inhibitory activity of compound 8a, protocols for its evaluation, and the underlying signaling pathways.

Introduction to CYP1A1 and Compound 8a

Cytochrome P450 1A1 (CYP1A1) is a crucial enzyme in the metabolism of xenobiotics, including procarcinogens such as benzo[a]pyrene (B[a]P).[1] Overexpression of CYP1A1 is associated with the development of various human carcinomas, making it a key target for cancer chemoprevention.[1]